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Introduction

The isolation of high-quality, high-molecular-weight genomic DNA from fungi is a critical
prerequisite for a multitude of molecular biology applications, including whole-genome
sequencing, PCR, and phylogenetic analysis. Fungal species, however, present a unique
challenge due to their rigid cell walls, which are often rich in polysaccharides that can co-
precipitate with DNA and inhibit downstream enzymatic reactions. The
Cetyltrimethylammonium Bromide (CTAB) method is a robust and widely adopted protocol for
overcoming these challenges.[1][2] This method employs the cationic detergent CTAB to lyse
cells, denature proteins, and separate DNA from polysaccharides, which exhibit differential
solubility in the presence of CTAB and varying salt concentrations.[1] This application note
provides a detailed, step-by-step protocol for the efficient extraction of pure genomic DNA from

filamentous fungi.
Principle of the Method

The CTAB DNA extraction method leverages the chemical properties of the cationic detergent
CTAB.[3] In a solution with a high salt concentration, CTAB binds to DNA, forming a complex
that remains soluble. Polysaccharides, however, are insoluble under these conditions and can
be pelleted via centrifugation.[1] Subsequent steps involve the removal of proteins and other
cellular debris using a chloroform:isoamyl alcohol mixture.[4] The DNA is then precipitated from
the aqueous phase by adding isopropanol, which is effective because DNA is insoluble in it.[4]
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The precipitated DNA is washed with ethanol to remove residual salts and impurities before
being resuspended in a suitable buffer.

Experimental Protocol

This protocol is optimized for the extraction of genomic DNA from approximately 100 mg of

fungal mycelium.
1. Materials and Reagents

e Equipment:

o

Mortar and pestle, autoclaved

o

Microcentrifuge

o

1.5 mL or 2.0 mL microcentrifuge tubes

[¢]

Water bath or heating block (set to 65°C)

[¢]

Pipettes and sterile, filtered tips

Vortexer

o

Ice bucket

o

e Reagents:

o Liquid Nitrogen

o 2X CTAB Extraction Buffer:

2% (w/v) CTAB

100 mM Tris-HCI, pH 8.0

20 mM EDTA, pH 8.0

1.4 M NacCl
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= Optional: 1% (w/v) Polyvinylpyrrolidone (PVP)

o Proteinase K (20 mg/mL solution)

o RNase A (10 mg/mL solution)

o Chloroform:lsoamyl Alcohol (24:1, viv)

o Isopropanol (100%, ice-cold)

o Ethanol (70%, ice-cold)

o TE Buffer (10 mM Tris-HCI, pH 8.0; 1 mM EDTA, pH 8.0) or nuclease-free water

2. Step-by-Step Methodology

I. Sample Preparation and Cell Lysis

o Pre-chill a sterile mortar and pestle with liquid nitrogen.

» Weigh approximately 100 mg of fresh or frozen fungal mycelium.

e Place the mycelium into the liquid nitrogen-filled mortar and grind it into a fine powder.[5]
Ensure the sample remains frozen by adding more liquid nitrogen as needed.

o Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

e Add 800 pL of pre-warmed (65°C) 2X CTAB Extraction Buffer and 10 pL of Proteinase K (20
mg/mL).

o Vortex briefly to mix the contents thoroughly.

 Incubate the tube in a water bath at 65°C for 30-60 minutes.[5] Invert the tube every 10-15
minutes to ensure proper lysis.

[I. Purification 8. Cool the tube to room temperature. 9. Add an equal volume (approx. 800 pL)
of Chloroform:lsoamyl Alcohol (24:1).[1] 10. Mix by inverting the tube for 5-10 minutes to form
an emulsion. 11. Centrifuge at 13,000 rpm (~16,000 x g) for 10 minutes at 4°C.[1] The mixture
will separate into three phases: a top aqueous phase (containing DNA), a middle interphase
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(with cellular debris), and a bottom organic phase. 12. Carefully transfer the upper aqueous
phase to a new, clean 1.5 mL microcentrifuge tube, avoiding the interphase.

[ll. DNA Precipitation 13. Add 0.7 volumes (approx. 560 pL) of ice-cold 100% isopropanol to the
aqueous phase.[1] 14. Mix gently by inverting the tube several times until a white, thread-like
DNA precipitate becomes visible. 15. Incubate at room temperature for 20 minutes or at -20°C
for at least 30 minutes to facilitate precipitation.[1] 16. Centrifuge at 13,000 rpm for 20 minutes
at 4°C to pellet the DNA.[1]

IV. DNA Washing and Resuspension 17. Carefully discard the supernatant without disturbing
the DNA pellet. 18. Add 1 mL of ice-cold 70% ethanol to wash the pellet.[1] This step removes
residual salts and CTAB. 19. Centrifuge at 13,000 rpm for 5 minutes at 4°C. 20. Discard the
ethanol and air-dry the pellet for 10-20 minutes at room temperature.[1] Do not over-dry, as this
can make the DNA difficult to dissolve. 21. Resuspend the DNA pellet in 50-100 uL of TE buffer
or nuclease-free water. 22. Optional: Add 1 pL of RNase A (10 mg/mL) and incubate at 37°C for
30 minutes to remove any contaminating RNA. 23. Store the purified genomic DNA at -20°C for
long-term use.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the protocol for easy
reference.
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Parameter

Value/Range

Purpose

Starting Material

~100 mg

Fungal mycelium

Lysis Incubation

65°C for 30-60 min

Cell wall breakdown and

protein denaturation

Centrifugation (Purification)

13,000 rpm (~16,000 x g) for
10 min

Phase separation

Centrifugation (Precipitation)

13,000 rpm (~16,000 x g) for
20 min

Pellet DNA

Centrifugation (Washing)

13,000 rpm (~16,000 x g) for 5

min

Pellet DNA during wash

Reagent: CTAB Buffer

800 pL

Lysis and DNA solubilization

Reagent: Proteinase K

10 pL of 20 mg/mL

Protein digestion

Reagent: Chloroform:lsoamyl
Alcohol

800 pL (Equal volume)

Protein and lipid removal

Reagent: Isopropanol

~560 pL (0.7 volumes)

DNA precipitation

Reagent: 70% Ethanol

1mL

Washing the DNA pellet

Reagent: Resuspension Buffer

50-100 pL

DNA solubilization and storage

Visual Workflow

The logical flow of the Fungal DNA Isolation Protocol is illustrated below.
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Start: Fungal Mycelium (~100mg)

Grind in Liquid Nitrogen

Add CTAB Buffer & Proteinase K
Incubate at 65°C for 30-60 min

Add Chloroform:lsoamyl Alcohol (24:1)
Centrifuge for 10 min

Collect Aqueous Phase

Add 0.7 vol. Ice-Cold Isopropanol
Centrifuge for 20 min

Wash Pellet with 70% Ethanol
Centrifuge for 5 min

Air-Dry Pellet

Resuspend in TE Buffer/Water
Optional: RNase A Treatment

Purified Genomic DNA

Fungal DNA Isolation Workflow using CTAB

Click to download full resolution via product page

Caption: Workflow for fungal gDNA isolation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1640526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

